![molecular formula C19H25N3O3 B2784862 N-(2-ethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 850704-65-3](/img/structure/B2784862.png)
N-(2-ethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
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Overview
Description
N-(2-ethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, also known as EMD-386088, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
N-(2-ethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide acts as a selective antagonist of the nociceptin/orphanin FQ receptor (NOP receptor). The NOP receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a role in pain processing, stress response, and mood regulation. This compound binds to the NOP receptor and blocks the activity of the endogenous ligand nociceptin/orphanin FQ, which results in a reduction in pain sensation, anxiety, and depression.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain sensitivity, increase pain threshold, and reduce anxiety and depression-like behaviors. This compound has also been found to have a low potential for abuse and addiction, making it a promising candidate for the treatment of opioid addiction.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-ethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide in lab experiments is its high selectivity for the NOP receptor, which allows for a more targeted approach to studying the physiological and biochemical effects of the drug. However, one limitation of using this compound is its relatively short half-life, which can make it challenging to maintain a consistent level of drug exposure in animal models.
Future Directions
There are several future directions for research on N-(2-ethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide. One area of interest is the potential use of this compound in the treatment of neuropathic pain, which is a type of chronic pain that is difficult to treat with current medications. Another area of interest is the development of more potent and longer-lasting NOP receptor antagonists that could be used as potential therapeutics for various conditions. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential side effects and interactions with other medications.
Synthesis Methods
N-(2-ethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide can be synthesized through a multi-step process involving the reaction of 2-ethylphenylacetic acid with oxalyl chloride, followed by reaction with 8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane. The resulting product is then reacted with ammonia to yield this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
N-(2-ethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has been shown to have potential therapeutic applications in various areas, including pain management, anxiety, and depression. In preclinical studies, this compound has been found to have analgesic effects in animal models of acute and chronic pain. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. This compound has also been studied for its potential use in treating opioid addiction.
properties
IUPAC Name |
N-(2-ethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-3-14-6-4-5-7-15(14)20-16(23)12-22-17(24)19(21-18(22)25)10-8-13(2)9-11-19/h4-7,13H,3,8-12H2,1-2H3,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMNTTZLHSIXGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)C3(CCC(CC3)C)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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